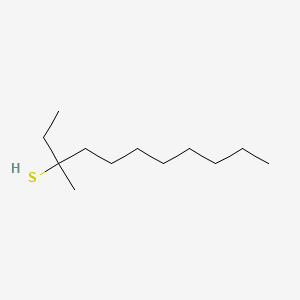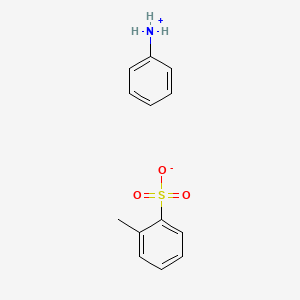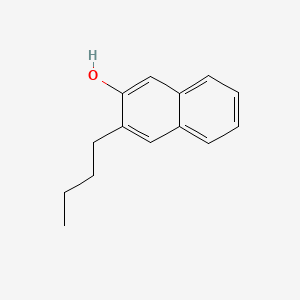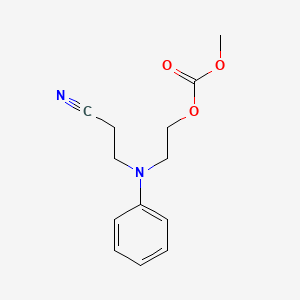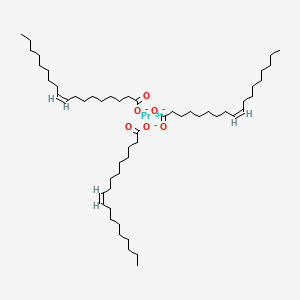
Praseodymium(3+) oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(3+) oleate is a coordination compound formed by the interaction of praseodymium ions (Pr3+) with oleic acid Praseodymium is a rare-earth metal belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(3+) oleate can be synthesized through a reaction between praseodymium chloride (PrCl3) and oleic acid in the presence of a suitable solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination compound. The general reaction can be represented as follows: [ \text{PrCl}3 + 3 \text{C}{18}\text{H}{34}\text{O}2 \rightarrow \text{Pr}(\text{C}{18}\text{H}{33}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(3+) oleate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to praseodymium metal or lower oxidation states using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Praseodymium metal or lower oxidation state compounds.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of high-strength alloys, permanent magnets, and special glasses and ceramics.
Wirkmechanismus
The mechanism by which praseodymium(3+) oleate exerts its effects is primarily based on the interaction of praseodymium ions with molecular targets. Praseodymium ions can interact with various biological molecules, including proteins and nucleic acids, potentially altering their structure and function. The oleate ligands may facilitate the solubility and stability of the compound in biological systems, enhancing its effectiveness.
Vergleich Mit ähnlichen Verbindungen
Praseodymium(3+) oleate can be compared with other similar compounds, such as:
Neodymium(3+) oleate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) oleate: Contains lanthanum ions and exhibits different magnetic and optical properties.
Cerium(3+) oleate: Contains cerium ions and is known for its catalytic properties.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, including their magnetic susceptibility and optical characteristics. These properties make it particularly valuable in applications requiring specific magnetic and optical functionalities.
Eigenschaften
CAS-Nummer |
94232-47-0 |
|---|---|
Molekularformel |
C54H99O6Pr |
Molekulargewicht |
985.3 g/mol |
IUPAC-Name |
(Z)-octadec-9-enoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H34O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
InChI-Schlüssel |
RENJVUUROSVABU-GNOQXXQHSA-K |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pr+3] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



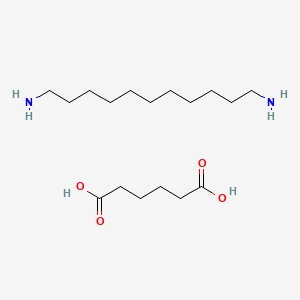
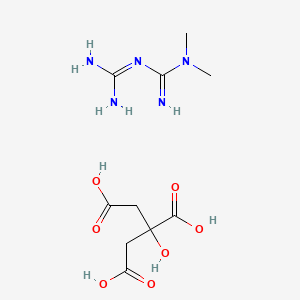
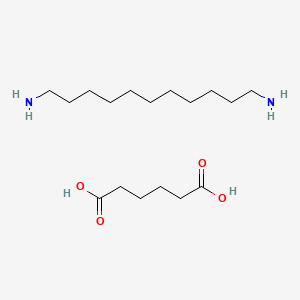
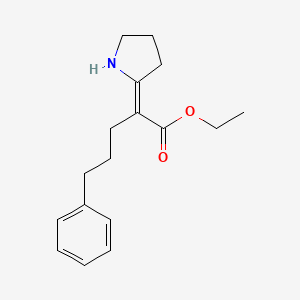

![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
